molecular formula C10H10O3 B3049117 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 19484-75-4

7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B3049117
CAS No.: 19484-75-4
M. Wt: 178.18 g/mol
InChI Key: IOMZSWZFZSBGSN-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one (CAS 19484-75-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol , this dihydro derivative is part of the important coumarin family. Coumarin derivatives are extensively studied for their physiological and pharmacological activities, including potential use as anticoagulants and spasmolytic agents . Researchers value this compound as a key intermediate in synthetic chemistry and for the development of new lanthanide complexes, which have shown promise in pharmacological studies . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

7-hydroxy-4-methyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-3,5-6,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMZSWZFZSBGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648740
Record name 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19484-75-4
Record name 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The Pechmann condensation involves the acid-catalyzed reaction between a phenol (resorcinol) and a β-keto ester (ethyl acetoacetate) to form the coumarin nucleus. The mechanism proceeds in three stages:

  • Transesterification : The β-keto ester reacts with sulfuric acid to form an intermediate acyloxycarbocation.
  • Cyclization : Electrophilic attack by the acyloxycarbocation on resorcinol’s aromatic ring forms the chromanone skeleton.
  • Dehydration : Elimination of water yields the final coumarin structure.

Standard Procedure

A representative synthesis involves:

  • Dissolving 3.7 g (0.04 mol) of resorcinol in 5 mL of ethyl acetoacetate.
  • Dropwise addition to 15 mL of chilled 98% sulfuric acid at <20°C to control exothermicity.
  • Stirring for 10 minutes, followed by quenching in ice water to precipitate the crude product.
  • Recrystallization from ethanol-water (70:30) yields 4.2 g (71%) of pure 7-hydroxy-4-methylcoumarin.

Optimization Strategies

Key factors influencing yield include:

  • Acid Strength : Concentrated sulfuric acid (≥95%) ensures protonation and electrophilic activation.
  • Temperature Control : Maintaining temperatures below 20°C prevents side reactions like sulfonation.
  • Molar Ratios : A 1:1.2 phenol-to-β-keto ester ratio maximizes product formation.
Parameter Optimal Condition Yield (%)
Acid Concentration 98% H₂SO₄ 71
Reaction Temperature 10–20°C 68–71
Solvent System Ethanol-Water 70–75

Alternative Catalysts and Solvent Systems

Ionic Liquids and Solid Acids

Recent studies explore replacing sulfuric acid with greener alternatives:

  • Ionic Liquids : [BMIM][HSO₄] achieves comparable yields (69%) at 80°C, reducing corrosion hazards.
  • Solid Acid Catalysts : Sulfonated carbon catalysts enable recyclability, though yields drop to 60%.

Solvent-Free Conditions

Microwave irradiation in solvent-free setups accelerates reactions, completing in 5 minutes with 75% yield.

Microwave-Assisted Synthesis

Procedure and Advantages

Microwave irradiation enhances reaction kinetics via rapid, uniform heating:

  • Mixing resorcinol and ethyl acetoacetate with a catalytic acid (e.g., H₂SO₄ or HCl).
  • Irradiating at 300 W for 5–10 minutes.
  • Yields improve to 75–80% due to reduced side reactions.

Comparative Analysis

Method Time Yield (%) Energy Efficiency
Traditional Pechmann 60 min 71 Low
Microwave-Assisted 10 min 78 High

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include epichlorohydrin, azoles, and various oxidizing and reducing agents. Reaction conditions often involve refluxing and the use of solvents like methanol.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives, such as azolyl ethanols, which have significant applications in different fields .

Scientific Research Applications

7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interfere with microbial cell cycles, leading to potential anti-infective effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one can be contextualized against analogs in the coumarin and dihydrocoumarin families. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
This compound 7-OH, 4-CH₃ 178.19 Not reported Detected in gut microbiome studies; flavoring applications
3,4-Dihydro-2H-1-benzopyran-2-one (Dihydrocoumarin) No substituents (parent structure) 148.16 25–27 (liquid) Sweet flavor; used in perfumes, beverages; interacts with Akkermansia muciniphila
6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one 6-OH, 4,4-(CH₃)₂ 192.21 Not reported Antimicrobial potential; synthesized via nucleophilic additions
3-(3,4-Dichlorophenyl)-7-(2-piperidin-1-yl-ethoxy)-2H-1-benzopyran-2-one 3-(3,4-Cl₂C₆H₃), 7-(piperidin-ethoxy) 418.31 110–112 Antimicrobial activity (gram-positive bacteria)
7-Cyclopropoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one 7-cyclopropoxy, 4,4-(CH₃)₂ 232.28 Not reported Synthetic derivative; structural complexity for drug development

Key Comparisons

Structural Modifications and Physicochemical Properties

  • Substituent Effects : The addition of a hydroxyl group at position 7 and a methyl group at position 4 in the target compound increases its molecular weight (178.19 g/mol) compared to the parent dihydrocoumarin (148.16 g/mol). This modification likely enhances polarity, affecting solubility and bioavailability .
  • Thermal Stability : Analogs with bulky substituents (e.g., 3,4-dichlorophenyl in ) exhibit higher melting points (110–112°C) due to crystalline packing, whereas simpler derivatives like dihydrocoumarin remain liquid at room temperature .

Biological and Functional Activities

  • Antimicrobial Activity : Derivatives with halogenated aryl groups (e.g., 3,4-dichlorophenyl) and amine-containing side chains demonstrate potent activity against Staphylococcus aureus and Bacillus subtilis . In contrast, the target compound’s hydroxyl and methyl groups may prioritize metabolic interactions over direct antimicrobial effects.
  • Gut Microbiome Modulation : Dihydrocoumarins, including the target compound, correlate with increased levels of Akkermansia muciniphila in the colon, suggesting a role in improving metabolic health .

Synthetic Accessibility The target compound and its analogs are synthesized via nucleophilic additions, Michael reactions, or cyclocondensation. For example, 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one derivatives are prepared using ethanolamine or pyridylamine under mild conditions (yields: 45–81%) .

Research Implications and Gaps

While this compound shares a core structure with bioactive dihydrocoumarins, its specific pharmacological profile remains underexplored. Future studies should prioritize:

  • Bioactivity Screening : Testing against microbial targets and metabolic enzymes.
  • Synthetic Optimization : Introducing diverse substituents (e.g., halogens, glycosides) to enhance potency .

Biological Activity

Overview

7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as 7-hydroxy-4-methylcoumarin , is a coumarin derivative recognized for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O3C_{10}H_{10}O_3 with a molecular weight of approximately 178.18 g/mol . Its structure features a benzopyran moiety, which is critical for its biological activity. The presence of hydroxyl and methyl groups enhances its reactivity and interaction with biological targets.

Antioxidant Properties

Research has established that coumarins, including 7-hydroxy-4-methylcoumarin, exhibit significant antioxidant activity. This property is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

7-Hydroxy-4-methylcoumarin has demonstrated antimicrobial effects against a range of pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi by interfering with their metabolic processes. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential use as an anti-infective agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have reported that it can induce apoptosis (programmed cell death) in various cancer cell lines. Notably, research highlighted its efficacy against human melanoma and glioblastoma cells, where it exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .

The biological activity of 7-hydroxy-4-methylcoumarin is believed to involve multiple mechanisms:

  • Cell Cycle Arrest : The compound can interfere with the cell cycle of microbes and cancer cells, leading to growth inhibition.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it protects cells from oxidative damage.
  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation .

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial properties of 7-hydroxy-4-methylcoumarin demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against various bacterial strains using the disk diffusion method, showing clear zones of inhibition that correlated with concentration levels.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli12100 µg/mL
Candida albicans1825 µg/mL

Case Study: Anticancer Activity

In another study examining the anticancer effects of this compound, researchers evaluated its impact on human melanoma cells (MDA-MB-435). The results indicated that treatment with 7-hydroxy-4-methylcoumarin resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)IC50 Value (µM)
0100-
580-
1065-
2040-
501530

Q & A

Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) impact the compound’s photophysical properties?

  • Methodological Answer :
  • Measure fluorescence quantum yield using integrating sphere setups.
  • Compare UV-Vis absorption spectra in solvents of varying polarity (e.g., ethanol vs. cyclohexane).
  • Correlate results with Hammett substituent constants (σ) to predict electronic effects .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :
  • Determine solubility via shake-flask method: Saturate solvent with compound, filter, and quantify supernatant via UV-Vis.
  • Use Hansen solubility parameters (HSPiP software) to predict compatibility.
  • Note: Discrepancies may arise from polymorphic forms or residual solvents in synthesized batches .

Q. What statistical methods validate reproducibility in biological assays involving this compound?

  • Methodological Answer :
  • Apply Grubbs’ test to identify outliers in dose-response data.
  • Use intraclass correlation coefficient (ICC) for inter-lab reproducibility assessments.
  • Report results with 95% confidence intervals and effect sizes (Cohen’s d) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Reactant of Route 2
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one

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